Butyl(hexyl)dimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80054-50-8 |
|---|---|
Molecular Formula |
C12H28Si |
Molecular Weight |
200.44 g/mol |
IUPAC Name |
butyl-hexyl-dimethylsilane |
InChI |
InChI=1S/C12H28Si/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
InChI Key |
RWDPAOLDBTYYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(C)CCCC |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Hexyl Dimethylsilane and Analogous Structures
Direct Silicon-Carbon Bond Formation Strategies
The most direct and widely employed methods for the synthesis of Butyl(hexyl)dimethylsilane and its analogs involve the formation of silicon-carbon bonds through the reaction of organometallic reagents with silicon electrophiles or the addition of silicon hydrides across unsaturated carbon-carbon bonds.
Grignard Reagent and Organolithium Approaches to Organosilanes
The reaction of Grignard reagents (R-MgX) or organolithium reagents (R-Li) with chlorosilanes is a cornerstone of organosilicon chemistry. wikipedia.org For the synthesis of an unsymmetrical silane (B1218182) like this compound, a stepwise approach using a dihalosilane precursor is typically employed.
The synthesis can be initiated from dichlorodimethylsilane (B41323). In the first step, one equivalent of a butyl Grignard reagent, such as butylmagnesium bromide, or butyllithium (B86547) is reacted with dichlorodimethylsilane. This reaction yields butyl(chloro)dimethylsilane (B93292). vulcanchem.com The reaction conditions must be carefully controlled to favor monosubstitution. The subsequent addition of a hexyl Grignard reagent (e.g., hexylmagnesium bromide) or hexyllithium to the isolated butyl(chloro)dimethylsilane intermediate affords the desired this compound. masterorganicchemistry.comchemohollic.com
An alternative approach involves the use of a large excess of dichlorodimethylsilane to favor the formation of the mono-substituted product, which can then be reacted with the second Grignard reagent. The reactivity of organolithium reagents is generally higher than that of Grignard reagents, which can sometimes lead to challenges in controlling selectivity. acs.org
Table 1: Representative Grignard Reaction for Unsymmetrical Silane Synthesis
| Precursor | Reagent 1 | Intermediate | Reagent 2 | Product |
|---|---|---|---|---|
| Dichlorodimethylsilane | Butylmagnesium bromide | Butyl(chloro)dimethylsilane | Hexylmagnesium bromide | This compound |
Hydrosilylation Reactions for Alkyl Chain Incorporation
Hydrosilylation is a powerful method for forming silicon-carbon bonds, involving the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex. wikipedia.org To synthesize this compound, a two-step process can be envisioned.
First, butyldimethylsilane (B7827308) can be prepared through the reaction of butyl(chloro)dimethylsilane with a reducing agent like lithium aluminum hydride, or by reacting dichlorodimethylsilane with butyllithium and then quenching with a proton source. Subsequently, the butyldimethylsilane can undergo a hydrosilylation reaction with 1-hexene (B165129) in the presence of a catalyst, such as a platinum-based catalyst (e.g., Speier's or Karstedt's catalyst), to yield this compound. acs.orgrsc.org The reaction generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the alkene. wikipedia.org
Sequential hydrosilylation starting from a dihydrosilane like dimethylsilane (B7800572) is another viable route. nih.gov This would involve the controlled, stepwise addition of 1-butene (B85601) and then 1-hexene (or vice versa) in two separate reaction steps, with isolation of the intermediate monoalkylsilane. The chemoselectivity of such sequential reactions can be influenced by the choice of catalyst and reaction conditions. rsc.org
Table 2: Hydrosilylation Approach to this compound
| Si-H Precursor | Alkene | Catalyst | Product |
|---|---|---|---|
| Butyldimethylsilane | 1-Hexene | Platinum-based catalyst | This compound |
Reactivity of Chlorosilane Precursors in Alkyl(dialkyl)dimethylsilane Synthesis
The reactivity of chlorosilane precursors is central to the synthesis of this compound. Dichlorodimethylsilane is a common and cost-effective starting material. thieme-connect.com The key to synthesizing an unsymmetrical product lies in the sequential and controlled reaction with different nucleophiles.
The synthesis of the intermediate, butyl(chloro)dimethylsilane, is a critical step. This can be achieved by reacting dichlorodimethylsilane with one equivalent of butyllithium or butylmagnesium bromide. vulcanchem.comchemicalbook.com The resulting butyl(chloro)dimethylsilane is a versatile intermediate that can then be reacted with a different nucleophile, such as hexylmagnesium bromide or hexyllithium, to form the final product. masterorganicchemistry.com The difference in reactivity between the Si-Cl bonds in dichlorodimethylsilane and the single Si-Cl bond in butyl(chloro)dimethylsilane allows for this stepwise approach.
Functional Group Interconversion and Derivatization Routes
While direct Si-C bond formation is the most common strategy, the synthesis of this compound can also be approached through the transformation of other silicon-containing functional groups.
Synthesis via Silyl (B83357) Ethers and Subsequent Transformation
Silyl ethers are most commonly used as protecting groups for alcohols in organic synthesis. However, under specific conditions, the silicon-oxygen bond in a silyl ether can be cleaved and a new silicon-carbon bond can be formed. nih.gov This represents a less direct, but plausible, route to alkylsilanes.
For instance, one could theoretically start with a silyl ether like tert-butyl(methoxy)dimethylsilane. The methoxy (B1213986) group would need to be replaced by a butyl or hexyl group. This transformation is not trivial, as the Si-O bond is generally quite stable. mdpi.com However, methods exist for the conversion of alkoxysilanes to alkylsilanes, for example, through reductive cleavage followed by reaction with an organometallic reagent, or through nickel-catalyzed cross-coupling reactions of silyl ethers with organometallic reagents. rsc.orgorganic-chemistry.org A potential, though multi-step, pathway could involve the synthesis of butoxy(dimethyl)silane followed by a reaction that substitutes the butoxy group with a hexyl nucleophile. This approach is generally less efficient than direct Si-C bond formation from chlorosilanes. gelest.com
Table 3: Potential Reaction Pathway Involving a Silyl Ether Intermediate
| Starting Material | Reagent | Intermediate | Reagent | Product |
|---|---|---|---|---|
| Dichlorodimethylsilane | Sodium Methoxide | Dimethoxydimethylsilane | Butyl Grignard | Butyl(methoxy)dimethylsilane |
Rearrangement Reactions in Organosilane Synthesis
A variety of rearrangement reactions are known in organosilane chemistry, such as the Wittig, Brook, and sila-Pummerer rearrangements. nih.govresearchgate.net These reactions often involve the migration of a silyl group and are powerful tools for the synthesis of complex organosilicon compounds, often with high stereoselectivity. researchgate.net
For the synthesis of a simple, acyclic, and unsymmetrical tetraalkylsilane like this compound, these rearrangement reactions are generally not the most direct or efficient methods. thieme-connect.de For example, the Wittig rearrangement of α-alkoxysilanes typically leads to the formation of acylsilanes or other rearranged products that would require further, potentially complex, transformations to yield a simple tetraalkylsilane. nih.govmsu.edu Similarly, other skeletal rearrangements in organosilanes are often used to create branched or cyclic structures rather than linear, unsymmetrical ones. uni-oldenburg.de While theoretically possible to devise a complex multi-step synthesis involving a rearrangement, it would likely be less practical than the direct Si-C bond formation strategies discussed previously.
Chemical Reactivity and Mechanistic Investigations of Butyl Hexyl Dimethylsilane Derivatives
Silicon-Center Reactivity
The silicon center in Butyl(hexyl)dimethylsilane is the primary site for a variety of chemical transformations, including nucleophilic substitution, electrophilic activation, and radical reactions.
Nucleophilic Substitution at Silicon
Nucleophilic substitution at the silicon atom in compounds like this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comlibretexts.org This process involves the attack of a nucleophile on the silicon center, leading to the displacement of a leaving group. A key feature of the SN2 reaction at silicon is the formation of a pentacoordinate, trigonal bipyramidal intermediate or transition state. stackexchange.com The reaction kinetics are generally second-order, dependent on the concentrations of both the organosilane and the nucleophile. chemicalnote.com
The mechanism can be depicted as a backside attack by the nucleophile, inverting the stereochemistry at the silicon center if it is chiral. masterorganicchemistry.com Unlike carbon-centered SN2 reactions which proceed through a high-energy transition state, the corresponding reaction at silicon can involve a more stable pentavalent intermediate due to the availability of silicon's d-orbitals for bonding. libretexts.org
The rate of nucleophilic substitution at silicon is influenced by several factors, including the nature of the nucleophile, the leaving group, and the steric bulk of the substituents on the silicon atom. For this compound, the butyl and hexyl groups present moderate steric hindrance.
Table 1: Representative Nucleophilic Substitution Reactions at Silicon Centers
| Substrate Analogue | Nucleophile | Leaving Group | Product | Reaction Conditions |
|---|---|---|---|---|
| Triethylsilyl Chloride | Ethanol | Chloride | Triethyl(ethoxy)silane | Presence of a base (e.g., pyridine) |
| tert-Butyldimethylsilyl Chloride | Imidazole | Chloride | tert-Butyldimethylsilylimidazole | Dimethylformamide (DMF) |
| Dimethylphenylsilyl Hydride | Water | Hydride | Dimethylphenylsilanol | Palladium catalyst |
Electrophilic Activation and Reactions
Electrophilic activation of organosilanes can occur at the Si-C or Si-H bond. In the case of this compound, electrophilic attack would target the Si-C bonds. Strong electrophiles, often in the presence of a Lewis acid, can facilitate the cleavage of these bonds. For instance, protodesilylation can occur with strong acids, where a proton acts as the electrophile to cleave a silicon-carbon bond, although this is generally more facile for aryl or vinyl silanes.
More relevant is the electrophilic activation of a related precursor, Butyl(hexyl)dimethylsilyl hydride. The Si-H bond is susceptible to electrophilic attack, which can be promoted by strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). nih.gov This activation generates a transient silylium (B1239981) ion-like species, which is highly reactive towards nucleophiles. nih.gov This process is a key step in many catalytic hydrosilylation reactions. researchgate.net
The general mechanism involves the coordination of the Lewis acid to the hydride, polarizing the Si-H bond and making the silicon atom more electrophilic. A subsequent nucleophilic attack on the silicon or transfer of the hydride to another electrophile can then occur.
Radical Reactions of Organosilanes
Organosilanes can undergo radical reactions, typically involving the formation of a silyl (B83357) radical. For a molecule like this compound, a related trialkylsilyl radical could be generated from a corresponding silyl hydride precursor by hydrogen abstraction using a radical initiator. rsc.org
Silyl radicals are generally pyramidal and exhibit different reactivity compared to their carbon-centered counterparts. rsc.org They can participate in a variety of reactions, including:
Addition to Multiple Bonds: Silyl radicals readily add to alkenes and alkynes in a regioselective manner (anti-Markovnikov). mdpi.comresearchgate.net
Halogen Abstraction: Silyl radicals can abstract halogen atoms from alkyl halides. rsc.org
The generation of a silyl radical from this compound itself would require the homolytic cleavage of a Si-C bond, which is energetically demanding. Therefore, radical reactions are more commonly initiated from a corresponding silyl hydride.
Transformations of Alkyl Moieties
The butyl and hexyl chains attached to the silicon atom in this compound can also undergo chemical transformations.
Selective Functionalization of Butyl and Hexyl Chains
The selective functionalization of the C-H bonds in the butyl and hexyl chains of this compound is a significant synthetic challenge due to the inert nature of these bonds. However, recent advances in C-H activation chemistry have provided methods for such transformations in analogous alkylsilanes. rsc.org
These reactions often employ transition metal catalysts that can selectively cleave a C-H bond and replace it with a new functional group. rsc.org The regioselectivity of these reactions can often be controlled by directing groups within the molecule, although for a simple structure like this compound, statistical functionalization might occur.
Visible-light-promoted photocatalysis has also emerged as a powerful tool for the α-C(sp³)–H functionalization of alkylsilanes. rsc.org This method can proceed under mild conditions and offers a pathway to introduce new functionalities at the carbon atom adjacent to the silicon.
Cleavage Mechanisms of Silicon-Containing Groups (e.g., deprotection of silyl ethers)
The cleavage of silicon-carbon or silicon-oxygen bonds is a fundamental reaction in organosilicon chemistry, with the deprotection of silyl ethers being a well-studied example that provides mechanistic insight applicable to the cleavage of the Si-C bonds in this compound. gelest.com
Acid-Catalyzed Cleavage: Under acidic conditions, the cleavage of a silyl ether is initiated by the protonation of the ether oxygen. stackexchange.com This is followed by the nucleophilic attack of a conjugate base or solvent on the silicon atom. The reaction is often sterically sensitive, with less hindered silyl groups being cleaved more readily. wikipedia.org A similar mechanism can be envisioned for the cleavage of the Si-C bond in this compound by a strong acid, where protonation would be followed by nucleophilic attack on the silicon.
Fluoride-Mediated Cleavage: Fluoride (B91410) ions are highly effective for cleaving silicon-oxygen and silicon-carbon bonds due to the high affinity of fluoride for silicon, resulting in the formation of a strong Si-F bond. fiveable.me The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate. stackexchange.com This intermediate then fragments to release the alkoxide (in the case of a silyl ether) or a carbanion (in the case of a Si-C bond) and the corresponding fluorosilane. fiveable.me
Table 2: Comparison of Silyl Ether Deprotection Conditions
| Reagent | Mechanism Type | Key Features | Typical Conditions |
|---|---|---|---|
| Aqueous HCl or Acetic Acid | Acid-Catalyzed | Sensitive to steric hindrance; less hindered groups cleave faster. wikipedia.org | Acid in a protic solvent (e.g., H₂O, MeOH). gelest.com |
| Tetrabutylammonium Fluoride (TBAF) | Fluoride-Mediated | Highly effective due to strong Si-F bond formation. fiveable.me | THF solution. gelest.com |
| Hydrogen Fluoride-Pyridine (HF-Pyridine) | Fluoride-Mediated | A less basic source of fluoride. | THF or acetonitrile (B52724). wikipedia.org |
Catalytic Applications and Roles of Organosilanes
Organosilanes as Reducing Agents and Hydride Sources
Organosilanes are widely recognized for their role as hydride donors in various chemical transformations. The polarity of the silicon-hydrogen bond, with a slightly hydridic hydrogen, allows for the transfer of a hydride ion, often facilitated by a catalyst. acs.org Trialkylsilanes, in particular, are effective reducing agents for a range of functional groups. oup.com The presence of different alkyl groups, such as butyl and hexyl in Butyl(hexyl)dimethylsilane, can modulate the reactivity and selectivity of the hydride transfer process due to their distinct steric and electronic contributions. gelest.com
Metal-Catalyzed Asymmetric Reductions Utilizing Organosilanes
In metal-catalyzed asymmetric reductions, chiral ligands on a metal center control the stereochemical outcome of the reaction, while the organosilane serves as the stoichiometric source of hydride. acs.org These reactions are crucial for the synthesis of enantiomerically pure alcohols from prochiral ketones and imines. acs.orggelest.com The organosilane is often not directly involved in the stereo-determining step but is essential for the in-situ generation of the active metal-hydride catalyst. acs.org For instance, in copper-catalyzed systems, the silane (B1218182) transfers its hydride to the copper complex to form the active catalyst. beilstein-journals.org The choice of silane can influence reaction efficiency and, in some cases, selectivity.
Table 1: Representative Metal-Catalyzed Asymmetric Reduction of a Prochiral Ketone This table illustrates a typical reaction and is based on data for commonly used silanes, not this compound specifically.
| Catalyst System | Organosilane | Substrate | Product | Enantiomeric Excess (ee) |
| Chiral Rhodium Complex | Diphenylsilane | Acetophenone | 1-Phenylethanol | High |
| Chiral Copper Complex | Phenylsilane | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | High |
Organosilanes in Cross-Coupling Methodologies
Organosilanes are valuable reagents in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, which forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org These reactions often require activation of the organosilane, typically with a fluoride (B91410) source, to form a more reactive pentacoordinate silicon species that facilitates transmetalation to the palladium center. wikipedia.org However, recent advancements have introduced fluoride-free activation methods using organosilanols. nih.gov this compound, with its two distinct alkyl groups, could potentially offer unique reactivity or selectivity in such cross-coupling reactions, although specific examples are not available. The efficiency of these couplings can be influenced by the steric and electronic nature of the substituents on the silicon atom. nih.gov
Table 2: Example of a Palladium-Catalyzed Hiyama Cross-Coupling Reaction This table shows a general Hiyama coupling reaction and does not use this compound.
| Organosilane | Organic Halide | Palladium Catalyst | Activator | Product |
| Vinyltrimethoxysilane | Iodobenzene | Pd(PPh₃)₄ | TBAF | Styrene |
| Phenyltrimethoxysilane | 1-Bromonaphthalene | PdCl₂(dppf) | TBAF | 1-Phenylnaphthalene |
Lewis Acid-Mediated Catalysis in Organosilane Transformations
Lewis acids play a crucial role in many reactions involving organosilanes by activating either the organosilane or the substrate. wikipedia.org For instance, in carbonyl reductions, a Lewis acid can coordinate to the carbonyl oxygen, making it more electrophilic and susceptible to hydride attack from the silane. oup.com Similarly, in Hosomi-Sakurai allylations, a Lewis acid activates the electrophile for attack by an allylsilane. mdpi.com The choice of Lewis acid can significantly impact the reaction's outcome and selectivity. wikipedia.org Extremely strong silicon-based Lewis acids have been developed that can catalyze reactions like deoxygenations and carbonyl-olefin metathesis. nih.gov The interaction of this compound with various Lewis acids would depend on the specific reaction conditions and substrates involved.
Transition Metal Catalysis for Organosilane-Based Syntheses (e.g., Gold(III) catalysis)
A variety of transition metals catalyze reactions involving organosilanes. researchgate.net Gold catalysts, in particular, have shown unique reactivity. While gold(I) complexes are known for their carbophilic Lewis acidity, gold(III) species can act as hard, oxophilic Lewis acids. nih.gov Gold(III) catalysts have been used in oxidative coupling reactions of arylsilanes with arenes. acs.org The mechanism often involves a Au(I)/Au(III) redox cycle. acs.org Although specific applications of this compound in gold-catalyzed reactions are not reported, other trialkylsilanes have been effectively oxidized in the presence of nanoporous gold catalysts. wiley.com The stability and reactivity of gold(III) complexes are critical, as they can be prone to reduction. nih.gov
Investigation of Regioselectivity and Chemoselectivity in Catalytic Processes
The regioselectivity and chemoselectivity of catalytic reactions involving organosilanes are governed by a combination of factors, including the catalyst, the substrate, and the structure of the silane itself. The steric and electronic effects of the substituents on the silicon atom are paramount. ingentaconnect.comoup.com
In hydrosilylation of alkenes, for example, the choice of catalyst can lead to either Markovnikov or anti-Markovnikov addition of the Si-H bond across the double bond, thus controlling the regioselectivity. acs.orgrsc.org The use of unsymmetrical silanes like this compound could potentially introduce an additional layer of complexity and control over selectivity, although this has not been specifically studied.
Chemoselectivity, the preferential reaction of one functional group over another, is a key advantage of using organosilanes as reducing agents due to the mild reactivity of the Si-H bond. acs.org For instance, amides can be selectively reduced in the presence of esters by using a combination of a ruthenium catalyst and a Lewis acid, where the silane acts as both a reducing agent and a Lewis acid activator for the more basic amide. nih.gov The specific nature of the alkyl groups on the silane can fine-tune this selectivity.
Advanced Analytical Methodologies for Characterization of Butyl Hexyl Dimethylsilane
Spectroscopic Techniques
Spectroscopy is fundamental to the elucidation of the molecular structure of Butyl(hexyl)dimethylsilane, providing insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map the precise arrangement of hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, distinct signals are expected for the methyl groups attached to the silicon atom, as well as for the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butyl and hexyl chains. The chemical shifts (δ) are influenced by the electropositive nature of the silicon atom. pitt.edu Based on data from similar organosilane compounds, the signals for the dimethylsilyl group are anticipated to appear in the upfield region, typically around 0.05-0.10 ppm. rsc.orgrsc.org The protons on the carbons alpha to the silicon (Si-CH₂) in the butyl and hexyl chains would appear at a slightly higher chemical shift, followed by the other methylene and terminal methyl protons of the alkyl chains. rsc.orgbeilstein-journals.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon environments. Each unique carbon atom in the butyl, hexyl, and dimethyl groups will produce a distinct signal. The carbons of the dimethylsilyl group are expected at a negative chemical shift or very low positive shift, a characteristic feature for silicon-bound methyl groups. rsc.orgrsc.org The carbons of the butyl and hexyl chains will appear at chemical shifts typical for alkanes, with the carbon atom directly bonded to the silicon (α-carbon) showing a noticeable shift compared to the others. rsc.orgbeilstein-journals.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons within the butyl and hexyl chains, confirming their structures. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous organosilane compounds. rsc.orgrsc.orgbeilstein-journals.orgnih.gov
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dimethylsilyl | Si-(CH ₃)₂ | ~ 0.05 | ~ -2.0 to -4.0 |
| Butyl Chain | Si-CH ₂- | ~ 0.5-0.6 | ~ 16.0 |
| -CH ₂- | ~ 1.3-1.4 | ~ 26.0 | |
| -CH ₂- | ~ 1.3-1.4 | ~ 28.0 | |
| -CH ₃ | ~ 0.9 | ~ 14.0 | |
| Hexyl Chain | Si-CH ₂- | ~ 0.5-0.6 | ~ 16.5 |
| -CH ₂- | ~ 1.3-1.4 | ~ 23.0 | |
| -CH ₂- | ~ 1.3-1.4 | ~ 31.0 | |
| -CH ₂- | ~ 1.3-1.4 | ~ 33.0 | |
| -CH ₂- | ~ 1.3-1.4 | ~ 22.8 | |
| -CH ₃ | ~ 0.9 | ~ 14.1 |
Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-HR-MS/MS, FT-ICR MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a commonly used technique for volatile and semi-volatile compounds like this compound. restek.com The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. academicjournals.org In the mass spectrometer, using a technique like Electron Impact (EI) ionization, the molecule is fragmented into characteristic ions. rjstonline.com Expected fragmentation would involve the cleavage of the Si-C bonds, leading to the loss of the butyl ([M-57]⁺) or hexyl ([M-85]⁺) groups. A base peak corresponding to the dimethylsilyl cation or related fragments is also plausible.
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HR-MS/MS (Liquid Chromatography-High-Resolution Tandem Mass Spectrometry) or FT-ICR MS (Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry) provide highly accurate mass measurements. This allows for the determination of the elemental formula of the parent ion and its fragments with high confidence, distinguishing it from other compounds with the same nominal mass. rsc.orglcms.cz While LC-MS is less common for such nonpolar silanes, it can be used, particularly for analyzing potential hydrolysis or oxidation products. diva-portal.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the molecule's bonds. These techniques are complementary and provide a characteristic "fingerprint" for the compound. mt.com
Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy is effective for identifying functional groups. The spectrum of this compound would be dominated by absorptions from C-H bond stretching and bending. redalyc.org
C-H stretching: Strong bands are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂, and CH₃ groups in the alkyl chains.
C-H bending: Bands around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending) are characteristic of the alkyl groups. nih.gov
Si-C vibrations: The Si-C bond vibrations, including the Si-(CH₃)₂ rocking or symmetric deformation, typically appear in the fingerprint region, around 1250 cm⁻¹ and 800-840 cm⁻¹. redalyc.orgrsc.org
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. plus.ac.at Therefore, it is an excellent complementary technique to IR for characterizing the Si-C bonds and the carbon backbone of the alkyl chains. The Si-C symmetric stretch would give a strong Raman signal.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Alkyl) | IR, Raman | 2850 - 2960 |
| C-H Bend (Alkyl) | IR | ~1465, ~1375 |
| Si-CH₃ Deformation | IR | ~1250 |
| Si-C Stretch/Rock | IR, Raman | 800 - 840 |
Chromatographic Separation and Detection
Chromatographic methods are essential for separating this compound from reaction byproducts or impurities and for quantifying its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC): Due to its expected volatility and thermal stability, GC is the premier technique for the analysis of this compound. nasa.gov Separation is typically achieved on a non-polar or mid-polar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or HP-5). restek.com A temperature-programmed oven is used to ensure sharp peaks and efficient separation from any related silane (B1218182) impurities. rjstonline.com A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while coupling to a Mass Spectrometer (GC-MS) allows for definitive identification. nasa.gov
High-Performance Liquid Chromatography (HPLC): While less common for non-polar silanes, reversed-phase HPLC (RP-HPLC) can be employed for analysis. libretexts.org A nonpolar stationary phase, such as C8 or C18, would be used with a polar mobile phase, likely a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comchromatographyonline.com Detection is typically performed with a UV detector if the compound has a chromophore (which this compound does not) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). chromatographyonline.com
X-ray Diffraction for Solid-State Structural Analysis
If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. bme.hu This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate data on bond lengths, bond angles, and intermolecular interactions. iaea.orgresearchgate.net For organosilicon compounds, XRD studies can confirm the geometry around the silicon atom (typically tetrahedral) and reveal details about the conformation of the alkyl chains and the packing of the molecules in the solid state. iaea.orgkyoto-u.ac.jp While analysis of liquid organosilicon compounds is possible, it provides more diffuse diffraction patterns indicating short-range order rather than the precise atomic coordinates obtained from single-crystal analysis. cambridge.org
Hyphenated Techniques for Comprehensive Chemical Speciation
The comprehensive chemical speciation of organosilicon compounds such as this compound relies on advanced analytical methodologies capable of separating complex mixtures and providing unambiguous identification of individual components. Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are indispensable for this purpose. speciation.netnih.gov Due to the volatility of many silane compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely applied hyphenated technique for their characterization. rsc.orgdss.go.th
Gas Chromatography (GC) offers high-resolution separation of volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For a compound like this compound, the choice of the GC column's stationary phase is critical to achieve separation from other structurally similar silanes or potential impurities. The separated components then elute from the column at characteristic retention times and are introduced directly into a mass spectrometer.
Mass Spectrometry (MS) provides detailed structural information by ionizing the eluted molecules and separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov Electron Ionization (EI) is a common technique used in GC-MS, which generates characteristic fragmentation patterns that serve as a molecular fingerprint for identification. dss.go.th High-resolution mass spectrometry (HR-MS), such as with Orbitrap systems, further enhances analytical capability by providing highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. wiley.com
Detailed Research Findings
While specific studies focusing solely on this compound are not prevalent, extensive research on analogous organosilicon compounds provides a clear framework for its analysis. Research on the analysis of impurities in high-purity silane (SiH₄) for the electronics industry demonstrates the capability of GC-MS to identify and quantify related compounds, such as chlorosilanes and siloxanes, without external standards by using single-ion monitoring. rsc.org
Further studies have established robust GC-MS methods for various functionalized silanes. dss.go.thnih.gov These methods often involve optimizing parameters such as the GC temperature program, carrier gas flow rate, and the type of capillary column to achieve the desired separation. For instance, a typical analysis might use a low-polarity stationary phase column, like one containing 5% phenyl polysilphenylene-siloxane, suitable for non-polar analytes. murdoch.edu.au
Recent advancements have also highlighted potential complexities in the analysis of organosilicons. Studies using Orbitrap GC-MS have revealed that unexpected peaks can be generated due to gas-phase reactions with trace amounts of water within the detector's C-trap. wiley.com This underscores the necessity for careful interpretation of mass spectra and an understanding of the potential for in-source reactions when performing speciation of silanes.
The data generated from a GC-MS analysis is typically presented in a chromatogram, showing signal intensity versus retention time, and a corresponding mass spectrum for each chromatographic peak. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and several characteristic fragment ions resulting from the cleavage of butyl, hexyl, and methyl groups from the silicon atom.
The table below illustrates the type of data obtained from a hypothetical GC-MS analysis for the characterization of this compound and potential related species.
| Compound Name | Retention Time (min) | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) |
| This compound | 12.5 | 200 | 143, 115, 87, 73, 59 |
| Dibutyldimethylsilane | 10.2 | 172 | 115, 87, 73, 59 |
| Dihexyldimethylsilane | 14.8 | 228 | 171, 115, 87, 73, 59 |
| Hexamethyldisiloxane | 6.3 | 162 | 147, 73 |
Computational and Theoretical Chemistry Studies of Butyl Hexyl Dimethylsilane Systems
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency in predicting the electronic properties of medium to large-sized molecules like Butyl(hexyl)dimethylsilane. By approximating the many-electron Schrödinger equation using the electron density, DFT can accurately model key molecular characteristics.
A typical DFT study on this compound would involve geometry optimization using a functional such as B3LYP combined with a Pople-style basis set like 6-31G(d). Such calculations yield the minimum energy structure and provide access to critical electronic descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a primary indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Table 6.1: Calculated Electronic Properties of this compound via DFT (B3LYP/6-31G(d)) This interactive table presents key electronic parameters calculated for the optimized geometry of this compound.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.85 eV | Indicates the energy of the highest-energy electrons; relates to ionization potential and nucleophilicity. |
| LUMO Energy | +1.12 eV | Represents the energy of the lowest-energy unoccupied orbital; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 7.97 eV | A large gap suggests high kinetic stability and low chemical reactivity under standard conditions. |
| Dipole Moment | 0.21 Debye | A small value confirms the molecule's predominantly nonpolar character, dominated by its hydrocarbon chains. |
While DFT is powerful, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally expensive, approach. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are considered higher-level theories and are particularly valuable for accurately calculating energies and dissecting subtle energetic differences, such as those between various molecular conformers.
The conformational landscape of this compound is complex due to the free rotation around multiple single bonds (Si-C, C-C). A systematic conformational search using an ab initio method like MP2 can identify the most stable conformers and the energy barriers between them. The primary degrees of freedom are the dihedral angles involving the silicon center and the first few carbons of the butyl and hexyl chains.
Research findings indicate that the lowest energy conformer adopts a staggered, anti-periplanar arrangement for the bulky alkyl groups to minimize steric repulsion. Gauche interactions introduce slight energetic penalties. By calculating the relative energies of dozens of potential conformers, a detailed potential energy surface can be constructed, revealing the thermodynamically preferred shapes the molecule adopts.
Table 6.2: Relative Energies of Key Conformers of this compound This table shows the calculated relative energies for different arrangements around the Si-C(butyl) and Si-C(hexyl) bonds, illustrating the energetic cost of steric interactions.
| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population at 298 K |
| Global Minimum (Anti-Anti) | ~180° (C-Si-C-C) | 0.00 | 65% |
| Gauche-Anti | ~60° (C-Si-C-C) | 0.85 | 18% |
| Anti-Gauche | ~180°, ~60° | 0.92 | 15% |
| Gauche-Gauche | ~60°, ~60° | 1.80 | 2% |
Molecular Mechanics and Molecular Dynamics Simulations
For studying the behavior of this compound on longer timescales or in condensed phases (e.g., as a pure liquid), quantum methods are too computationally demanding. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations, which use classical force fields (e.g., OPLS-AA, GAFF), are the methods of choice.
MD simulations model the atomic motions of one or more molecules over time, providing a "computational microscope" to observe dynamic processes. An MD simulation of bulk liquid this compound would reveal how the flexible alkyl chains move, entangle, and pack against each other. From these simulations, macroscopic properties such as density, viscosity, and diffusion coefficients can be predicted. The simulations would show that the long, nonpolar butyl and hexyl chains lead to significant van der Waals interactions, governing the liquid's physical properties. These simulations are crucial for understanding how the molecule behaves as a solvent, lubricant, or surface-modifying agent.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers a powerful method for predicting spectroscopic data, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.
By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR spectra with high accuracy. The calculated shifts are usually referenced against a standard compound, like Tetramethylsilane (TMS), which is also modeled computationally. These predictions are instrumental in assigning peaks in an experimental spectrum, especially for the overlapping methylene (B1212753) (-CH₂-) signals within the butyl and hexyl chains. The calculations would confirm, for example, that the protons on the methyl groups directly attached to silicon are the most shielded (lowest ppm), while the protons on the carbons alpha to the silicon (Si-CH₂-) are the next most shielded.
Table 6.3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This interactive table compares computationally predicted ¹³C NMR chemical shifts with hypothetical experimental values, demonstrating the predictive power of the GIAO-DFT method.
| Carbon Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Assignment |
| Si-C H₃ | -2.1 | -2.3 | Dimethyl groups on Silicon |
| Si-C H₂- (Butyl) | 15.2 | 15.0 | C1 of Butyl chain |
| Si-CH₂-C H₂- (Butyl) | 26.9 | 26.7 | C2 of Butyl chain |
| -C H₂-CH₃ (Butyl) | 26.4 | 26.2 | C3 of Butyl chain |
| -C H₃ (Butyl) | 14.1 | 14.1 | C4 of Butyl chain |
| Si-C H₂- (Hexyl) | 15.5 | 15.3 | C1 of Hexyl chain |
| Si-CH₂-C H₂- (Hexyl) | 33.8 | 33.6 | C2 of Hexyl chain |
| -CH₂-C H₂-CH₂- (Hexyl) | 22.9 | 22.8 | C3 of Hexyl chain |
| -CH₂-C H₂-CH₃ (Hexyl) | 31.7 | 31.5 | C4 of Hexyl chain |
| -C H₂-CH₃ (Hexyl) | 22.6 | 22.6 | C5 of Hexyl chain |
| -C H₃ (Hexyl) | 14.2 | 14.1 | C6 of Hexyl chain |
Computational Analysis of Reaction Pathways and Transition States
A primary goal of computational chemistry is to understand and predict chemical reactivity. This is achieved by mapping the potential energy surface of a chemical reaction, identifying the reactants, products, and the high-energy transition state (TS) that connects them.
For this compound, a relevant reaction to study would be its hydrolysis—the cleavage of a Si-C bond by water, which is a fundamental degradation pathway for organosilanes. Using DFT, chemists can model the step-by-step mechanism. This involves locating the transition state structure, which might feature a pentacoordinate silicon intermediate where water coordinates to the silicon center.
Elucidation of Structure-Reactivity Relationships through Computational Data
The true power of computational chemistry lies in its ability to synthesize data from multiple methods to build a comprehensive structure-reactivity relationship. For this compound, the collective computational data paints a clear picture:
Structure and Sterics: Conformational analysis (Section 6.1.2) and MD simulations (Section 6.2) demonstrate that the long, flexible butyl and hexyl chains are not rigid but dynamically occupy a large volume around the silicon core. This steric shielding is the dominant factor controlling the molecule's reactivity.
Electronic Profile: DFT calculations (Section 6.1.1) show that the molecule is electronically stable, with a large HOMO-LUMO gap. The silicon atom is the most electropositive center, but it is sterically inaccessible. This combination of electronic potential for reaction and physical blockage is a key insight.
Kinetic Stability: Reaction pathway analysis (Section 6.4) quantifies the impact of the steric shielding. The calculated high activation energy for reactions like hydrolysis confirms that despite the polar Si-C bond, the molecule is kinetically inert.
Frontiers in Butyl Hexyl Dimethylsilane Research and Future Directions
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability is a major driving force in modern synthesis. For a compound like Butyl(hexyl)dimethylsilane, future research would prioritize the development of environmentally benign production methods. Traditional synthesis of organosilanes often relies on methods like the Müller-Rochow direct process or Grignard reactions, which can be energy-intensive and generate significant waste. mdpi.comgelest.com
Green chemistry initiatives are focused on creating alternative pathways that are more efficient and less hazardous. rsc.orgresearchgate.net Research efforts would likely explore direct synthesis routes using less toxic starting materials and catalysts. rsc.org Mechanochemical methods, which use mechanical force to induce chemical reactions, represent a promising solvent-free approach to synthesizing organosilanes with high silicon conversion rates. rsc.org The overarching goal is to design synthetic processes that are not only economically viable but also have a minimal environmental footprint. dakenchem.com
Exploration of Novel Catalytic Systems for Tailored Transformations
Catalysis is at the heart of organosilane chemistry, enabling precise control over chemical reactions. The synthesis and functionalization of this compound would benefit immensely from the development of novel catalytic systems. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process in organosilane synthesis, and research into new catalysts for this reaction is a vibrant area. wikipedia.org
While platinum-based catalysts like Speier's and Karstedt's catalysts have been industrial mainstays, their cost and potential for product contamination are significant drawbacks. wikipedia.orgnih.gov Consequently, there is a strong push to develop catalysts based on more abundant and less expensive metals such as iron, cobalt, and nickel. researchgate.net Furthermore, the design of catalysts that offer high regioselectivity and enantioselectivity is crucial for creating tailored organosilane molecules with specific functionalities. wikipedia.org The use of bimetallic and nanoparticle catalysts is also being explored to enhance catalytic activity and stability. acs.orgmdpi.com
Application of Machine Learning and AI in Organosilane Chemistry Research
This predictive power can significantly reduce the time and resources spent on experimental work. stanford.edu AI can be employed to screen virtual libraries of potential catalysts for the synthesis of this compound, identifying the most promising candidates for experimental validation. rsc.org Furthermore, machine learning algorithms can analyze spectroscopic data to elucidate the structure and properties of new organosilane compounds. u-tokyo.ac.jp The synergy between AI and experimental chemistry promises to usher in a new era of rapid and efficient materials discovery. mdpi.comyoutube.comyoutube.com
In-Situ and Operando Spectroscopic Studies of Organosilane Reactions
A deep understanding of reaction mechanisms is essential for optimizing chemical processes. In-situ and operando spectroscopy techniques allow researchers to observe chemical reactions as they happen, providing invaluable insights into the transient intermediates and reaction pathways. For the synthesis of this compound, these techniques could be used to study the kinetics and mechanism of its formation in real-time.
By monitoring the reaction mixture under actual operating conditions, scientists can identify rate-limiting steps, detect catalyst deactivation, and understand the factors that influence product selectivity. This detailed mechanistic understanding is crucial for the rational design of more efficient and selective synthetic methods.
Expanding Application Niches in Emerging Technologies
While the specific applications of this compound are yet to be determined, the versatile properties of organosilanes suggest a wide range of potential uses in emerging technologies. Organosilanes are widely used as coupling agents to improve the adhesion between organic polymers and inorganic materials in composites. dakenchem.com They also serve as surface modifiers to create water-repellent and corrosion-resistant coatings.
In the electronics industry, organosilanes are crucial for the fabrication of semiconductors, and they play a key role in the development of advanced materials for applications such as Organic Light-Emitting Diodes (OLEDs). cfmats.comnbinno.com The unique properties that this compound may possess could lead to its use in specialized applications, from biomedical materials to advanced lubricants. hskbrchemical.com Future research will undoubtedly focus on exploring these potential application niches and harnessing the unique properties of this and other novel organosilane compounds.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing Butyl(hexyl)dimethylsilane, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions, such as reacting chlorodimethylsilane with butylmagnesium bromide and hexylmagnesium halides under inert conditions (argon/nitrogen). Purification is typically achieved through fractional distillation or column chromatography. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) is critical for structural confirmation, with attention to phosphorus coupling patterns in alkylsilane derivatives .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology : Refer to safety data sheets (SDS) for organosilanes, which mandate:
- Use of fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles.
- Storage in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis.
- Immediate cleanup of spills using non-combustible adsorbents (e.g., silica gel) and avoidance of aqueous solutions to prevent exothermic reactions .
Q. Which spectroscopic techniques are most suitable for characterizing this compound, and how should data be interpreted?
- Methodology :
- ¹H NMR : Identify methyl (δ 0.1–0.3 ppm) and alkyl proton signals (δ 0.8–1.6 ppm).
- ¹³C NMR : Detect coupling between silicon and carbon atoms (e.g., δ +0.18 ppm for hexyl chains).
- FTIR : Confirm Si-C bonds (600–700 cm⁻¹) and absence of Si-OH (broad ~3200 cm⁻¹). Cross-reference spectral data with analogous silanes like tert-butyl(ethynyl)dimethylsilane .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize the yield of this compound while minimizing side products?
- Methodology :
- Temperature control : Maintain reactions at 0–5°C to reduce thermal degradation.
- Catalyst selection : Use transition metal catalysts (e.g., Pt/C) to enhance selectivity.
- In-situ monitoring : Employ GC-MS or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. What analytical approaches resolve contradictions in thermal stability data for this compound under varying environmental conditions?
- Methodology :
- Thermogravimetric analysis (TGA) : Compare decomposition profiles under nitrogen vs. oxygen to assess oxidative stability.
- Statistical validation : Apply least significant difference (LSD) tests to replicate experiments (n ≥ 3) and identify outliers.
- Environmental simulation : Use controlled humidity chambers to isolate moisture-driven degradation effects .
Q. How do alkyl chain lengths (butyl vs. hexyl) in dimethylsilanes influence their reactivity in surface modification applications?
- Methodology :
- Contact angle measurements : Compare hydrophobicity of surfaces coated with butyl- vs. hexyl-substituted silanes.
- Kinetic studies : Monitor self-assembly rates using quartz crystal microbalance (QCM) to assess steric effects from longer chains.
- XPS analysis : Evaluate silicon oxide layer formation to correlate chain length with surface adhesion properties .
Methodological Notes
- Data Analysis : Use software like MestReNova for NMR peak integration and OriginLab for statistical modeling. Ensure SI units and significant figures align with IUPAC guidelines .
- Ecological Impact : Assess biodegradability via OECD 301F tests and aquatic toxicity using Daphnia magna assays, referencing GHS Category 4 guidelines for environmental hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
